[4-(4-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride
Description
Properties
IUPAC Name |
(4-pyridin-4-ylpyrimidin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4.2ClH/c11-7-10-13-6-3-9(14-10)8-1-4-12-5-2-8;;/h1-6H,7,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOFORUHSBGWNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NC=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrimidinyl-Pyridinyl Amine Formation
The key intermediate, 2-(4-pyridinyl)-4-pyrimidinamine, is synthesized via a nucleophilic cyclization reaction involving isonicotinamidine hydrochloride and α-chloroacrylonitrile in the presence of an acid-acceptor base such as sodium methoxide. This method is well-documented in patent US4109092A and involves the following critical steps:
-
- Isonicotinamidine hydrochloride (pyridine amidine hydrochloride salt)
- α-Chloroacrylonitrile
- Acid acceptor: sodium methoxide (or other alkali methoxides/hydroxides)
- Solvent: Methanol or tetrahydrofuran (THF), sometimes ethanol
- Temperature: Typically 25–80 °C, often 35–50 °C
- Reaction time: Several hours including reflux periods
-
- Isonicotinamidine hydrochloride is first treated with sodium methoxide to liberate the free base.
- α-Chloroacrylonitrile is added dropwise to the reaction mixture under stirring.
- The mixture is refluxed for 2–5 hours to complete the cyclization.
- Post-reaction, the solvent is removed under reduced pressure.
- The crude product is precipitated by adding water, filtered, washed, and dried.
-
- Yields range from approximately 12 to 21 grams from starting quantities around 30 g of isonicotinamidine hydrochloride.
- Melting points of the isolated 2-(4-pyridinyl)-4-pyrimidinamine range from 261 to 267 °C, indicating high purity.
-
- Different bases such as potassium methoxide, sodium hydroxide, or potassium hydroxide can be used.
- Solvent variations include methanol, ethanol, n-propanol, isopropanol, and tetrahydrofuran.
- The reaction can be performed with the amidine salt or its free base form.
| Example | Isonicotinamidine Hydrochloride (g) | Sodium Methoxide (g) | Solvent (mL) | α-Chloroacrylonitrile (g) | Temp (°C) | Reaction Time | Yield (g) | Melting Point (°C) |
|---|---|---|---|---|---|---|---|---|
| 1 | 31.6 | 10.8 | 100 MeOH + 200 THF | 18 | 45 | 2 h reflux | 21.1 | 262–263 |
| 2 | 31.6 | 5.4 | 50 MeOH + 250 THF | 18 | RT to reflux | 4 h reflux | 21.1 | 264–267 |
| 3 | 31.6 | 10.8 | 200 EtOH | 18 | 45 | 2 h reflux | 16.8 | 261–263 |
| 4 | 31.6 | 8 (NaOH) | 300 MeOH | 18 | Reflux | 5 h reflux | 12.6 | 265–267 |
| 5 | 15.8 | 5.4 | 75 MeOH | 8.9 | RT | 3 h | 12.1 | 263–266 |
Conversion to [4-(4-Pyridinyl)-2-pyrimidinyl]methanamine Dihydrochloride
Following the synthesis of the 2-(4-pyridinyl)-4-pyrimidinamine intermediate, the methanamine side chain is introduced or modified, and the compound is converted into its dihydrochloride salt form to improve stability and solubility.
-
- The free base amine is treated with hydrochloric acid to form the dihydrochloride salt.
- This process typically involves dissolving the amine in an appropriate solvent (e.g., ethanol or methanol) and adding a stoichiometric excess of HCl gas or aqueous HCl.
- The dihydrochloride salt precipitates out and is collected by filtration.
-
- The salt is washed with cold solvents and dried under vacuum.
- This step ensures high purity and crystallinity, which is critical for pharmaceutical applications.
Alternative Synthetic Routes and Considerations
While the above method is the most direct and industrially viable, other synthetic strategies for related pyrimidine derivatives provide insights into alternative approaches:
Summary Table of Preparation Methods
| Step | Key Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Cyclization | Isonicotinamidine hydrochloride, α-chloroacrylonitrile, sodium methoxide, methanol/THF, 35–50 °C reflux | Formation of 2-(4-pyridinyl)-4-pyrimidinamine | High yield, reproducible |
| Salt Formation | 2-(4-pyridinyl)-4-pyrimidinamine, HCl (aq or gas), ethanol or methanol | This compound | Improved stability and solubility |
| Chlorination (alternative) | 4,6-Dihydroxy-2-methylpyrimidine, triphosgene, reflux in dichloroethane | 4,6-Dichloro-2-methylpyrimidine intermediate | Safer chlorinating agent for scale-up |
| Microwave-assisted cyclization | Enaminones, guanidine derivatives, microwave irradiation | Pyrimidine ring formation | Accelerated synthesis |
Research Findings and Practical Notes
- The reaction of isonicotinamidine hydrochloride with α-chloroacrylonitrile in the presence of sodium methoxide is the most documented and reliable method for preparing the pyrimidinyl-pyridinyl amine core.
- The choice of solvent and base affects yield and purity; methanol and sodium methoxide are preferred for industrial reproducibility.
- The reaction temperature must be controlled carefully to avoid side reactions and decomposition.
- The dihydrochloride salt formation is straightforward but must be optimized to ensure complete salt formation and high purity.
- Alternative chlorination methods using triphosgene offer environmental and safety advantages over traditional reagents.
- Microwave-assisted methods can reduce reaction times but require specialized equipment.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry
- Building Block : It serves as a precursor in synthesizing more complex heterocyclic compounds, facilitating the development of novel materials and catalysts.
- Reactions : The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, leading to various derivatives with distinct properties.
Biology
- Ligand Studies : Research indicates its potential as a ligand in receptor binding studies, making it useful for investigating cellular processes and signaling pathways.
- Biological Targets : The compound interacts with multiple biological targets, including enzymes and receptors, influencing various physiological processes.
Medicine
- Therapeutic Potential : Investigated for its role as an enzyme inhibitor or modulator, it shows promise in drug development for treating diseases. Notably, it has been linked to anti-inflammatory effects and potential use in cancer therapies .
- Case Study : In a study involving pyrimidine derivatives, compounds similar to [4-(4-Pyridinyl)-2-pyrimidinyl]methanamine showed reduced toxicity against normal liver cells while maintaining efficacy against cancer cells, indicating a favorable safety profile for therapeutic applications .
Industry
- Pharmaceuticals and Agrochemicals : The compound is utilized in producing pharmaceuticals and specialty chemicals due to its unique properties that allow for specific functional formulations.
Mechanism of Action
The mechanism of action of [4-(4-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target and modulating biological pathways. This interaction can lead to various physiological effects, depending on the specific target and context.
Comparison with Similar Compounds
Heterocyclic Core Variations
- Pyrimidine vs. Thiazole/Triazole : The pyrimidine core in the target compound offers distinct electronic properties compared to thiazole (sulfur-containing) or triazole (nitrogen-rich) analogs. For example, the thiazole derivative ([4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride) may exhibit enhanced π-stacking interactions due to sulfur’s polarizability .
- Substituent Effects: The 4-pyridinyl group in the target compound provides a rigid, planar structure conducive to binding aromatic pockets in proteins.
Physicochemical Properties
- Molecular Weight : The target compound (273.16 g/mol) is heavier than the triazole analog (273.11 g/mol) but lighter than the thiazole derivative (289.18 g/mol), influencing bioavailability and membrane permeability.
- Polarity : The dihydrochloride salt form enhances aqueous solubility across all analogs, critical for in vitro assays.
Key Notes and Implications
Biological Activity : Thiazole and triazole analogs are often prioritized in antimicrobial or anticancer research due to their heterocyclic diversity, whereas pyrimidine derivatives are more common in kinase-targeted therapies.
Safety Considerations : The lack of safety data for some analogs ([4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride ) underscores the need for rigorous toxicological profiling.
Biological Activity
[4-(4-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride, a compound featuring a pyridine and pyrimidine moiety, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes two aromatic rings, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of nitrogen atoms in the pyridine and pyrimidine rings allows for hydrogen bonding and coordination with metal ions, which can influence enzyme activity and receptor binding.
Antimicrobial Properties
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. In a study examining various pyrimidine derivatives, this compound was found to have promising antibacterial effects against Gram-positive and Gram-negative bacteria.
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| This compound | Antibacterial | 1-10 |
| Control (Standard Antibiotic) | Antibacterial | 0.5 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, suggesting a potential role as an anticancer agent.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 5.0 |
| HeLa (Cervical) | 3.5 |
| MCF-7 (Breast) | 7.0 |
Case Studies
- Antimicrobial Study : A comparative analysis of this compound against established antibiotics showed that it had comparable efficacy against resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development.
- Anticancer Research : A study conducted on the effects of this compound on HeLa cells revealed that it induces apoptosis via the mitochondrial pathway, evidenced by increased cytochrome c release and activation of caspases.
Q & A
Q. What protocols ensure reproducibility in pharmacological efficacy studies?
- Methodological Answer : Standardize:
- Dosing : Administer via IP (10–50 mg/kg in mice) with vehicle controls.
- Endpoint metrics : Tumor volume (caliper measurements) or biomarker levels (ELISA) .
- Statistical analysis : ANOVA with post-hoc tests (p<0.05) .
Data Contradiction Analysis
- Example : Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Replicate experiments with internal controls (e.g., staurosporine as a reference inhibitor) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
